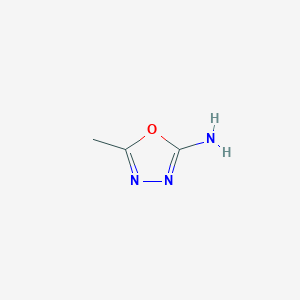

5-Methyl-1,3,4-oxadiazol-2-amine

Overview

Description

5-Methyl-1,3,4-oxadiazol-2-amine: is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. It is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. This compound is known for its significant chemical and biological properties, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Dehydration of Semicarbazides or Thiosemicarbazides: One common method involves the dehydration of derivatives of semicarbazides or thiosemicarbazides using phosphorus oxychloride as a dehydrating agent.

O-Acylation of Amidoxime: Another method includes the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring.

Industrial Production Methods: Industrial production methods for 5-Methyl-1,3,4-oxadiazol-2-amine typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Iodine, potassium iodide.

Reducing Agents: Sodium borohydride.

Solvents: Ethanol, tetrahydrofuran.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted oxadiazole compounds .

Scientific Research Applications

Chemistry: 5-Methyl-1,3,4-oxadiazol-2-amine is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antibacterial, antifungal, and antiviral properties .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs with anti-inflammatory, anticancer, and antihypertensive properties .

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials .

Mechanism of Action

The mechanism of action of 5-Methyl-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as thymidylate synthase and histone deacetylase, which are crucial for DNA synthesis and gene expression regulation . Additionally, it can interfere with signaling pathways like the NF-kB pathway, which plays a role in inflammation and cancer progression .

Comparison with Similar Compounds

1,2,4-Oxadiazole: Another isomer with similar chemical properties but different biological activities.

1,2,3-Oxadiazole: Less commonly studied but still of interest in heterocyclic chemistry.

1,2,5-Oxadiazole: Known for its unique reactivity and applications.

Uniqueness: 5-Methyl-1,3,4-oxadiazol-2-amine stands out due to its broad spectrum of biological activities and its versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Biological Activity

5-Methyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an oxadiazole ring with a methyl group at the 5-position and an amine group at the 2-position. Its molecular formula is , with a molecular weight of approximately 114.12 g/mol. The unique structure contributes to its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes such as human carbonic anhydrase II and thymidylate synthase. Inhibition of carbonic anhydrase II affects physiological processes like gastric acid secretion and fluid transport .

- Cell Signaling Modulation : It influences cell signaling pathways, notably inhibiting the NF-kB pathway, which is crucial for regulating immune responses and inflammation.

- Anticancer Activity : Studies indicate that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. Notably, it has shown IC50 values of 0.67 µM against PC-3 (prostate cancer), 0.80 µM against HCT-116 (colon cancer), and 0.87 µM against ACHN (renal cancer) .

The compound's interactions with enzymes and cellular processes are profound:

| Biological Activity | Target Enzyme/Pathway | Effect |

|---|---|---|

| Anticancer | Thymidylate synthase | Growth inhibition in cancer cells |

| Antimicrobial | Various microbial enzymes | Inhibition of microbial growth |

| Anti-inflammatory | NF-kB signaling pathway | Reduction in inflammatory responses |

| Anticonvulsant | Unknown | Modulation of neuronal excitability |

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

-

Anticancer Research : A study evaluated various derivatives of oxadiazole compounds for anticancer activity. The most potent derivatives showed significant growth inhibition across multiple cancer cell lines (Table 1) .

Cell Line IC50 (µM) Compound PC-3 (Prostate) 0.67 N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amines HCT-116 (Colon) 0.80 Various synthesized oxadiazole derivatives ACHN (Renal) 0.87 Selected oxadiazole derivatives - Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several pathogens, suggesting its potential use as an antibacterial agent.

- Applications in Medicinal Chemistry : The compound serves as a building block for synthesizing more complex pharmaceuticals aimed at treating inflammation and cancer .

Case Studies

Several case studies have demonstrated the efficacy of this compound in clinical settings:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methyl-1,3,4-oxadiazol-2-amine derivatives, and how are their structures validated?

- Methodology : Derivatives are typically synthesized via cyclization of thiosemicarbazides or hydrazides with carboxylic acids under reflux conditions in polar aprotic solvents (e.g., ethanol or acetic acid). For example, intermediates are functionalized at the C5 position with aryl groups via nucleophilic substitution or coupling reactions. Structural validation employs 1H/13C NMR (to confirm proton environments and carbon frameworks), FTIR (to identify functional groups like N–H and C=N), and mass spectrometry (to verify molecular ions) .

Q. How is the crystal structure of this compound derivatives determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at temperatures like 291 K resolves bond lengths, angles, and hydrogen-bonding networks. Data collection uses diffractometers (e.g., Agilent Xcalibur with MoKα radiation). Refinement employs SHELXL (for small-molecule structures) to achieve low R-factors (e.g., <0.05). Hydrogen bonds (e.g., N–H⋯N) are analyzed using SHELXPRO to generate 3D packing diagrams .

Advanced Research Questions

Q. What strategies resolve contradictions in hydrogen-bonding patterns reported for this compound derivatives across different studies?

- Methodology : Discrepancies arise from variations in substituents (e.g., aryl vs. heteroaryl groups at C5) or crystallization solvents. To resolve these:

Compare temperature-dependent crystallographic data (e.g., 291 K vs. 293 K) to assess thermal effects on packing.

Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonds).

Validate findings with DFT calculations to predict stable conformers .

Q. How can molecular docking studies optimize the biological activity of this compound derivatives against enzyme targets?

- Methodology :

Target Selection : Focus on enzymes like acetylcholinesterase (AChE) or monoamine oxidase (MAO) implicated in diseases like Alzheimer’s.

Docking Workflow : Use AutoDock Vina or Glide to simulate ligand-enzyme interactions. The oxadiazole core’s 2-amine group often forms hydrogen bonds with catalytic residues (e.g., Tyr337 in MAO-B).

Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

Q. What experimental designs improve the antimicrobial potency of this compound derivatives?

- Methodology :

Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at C5 to enhance membrane permeability.

Bioactivity Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Synergistic effects are evaluated via checkerboard assays with standard antibiotics.

Mechanistic Studies : Perform ROS (Reactive Oxygen Species) assays to link antioxidant activity (e.g., DPPH radical scavenging) with antimicrobial efficacy .

Properties

IUPAC Name |

5-methyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXWYVCQCNFIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366146 | |

| Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52838-39-8 | |

| Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.